7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Description
7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a chloromethyl group at position 7 and a cyclobutylmethyl group at position 1. This scaffold has garnered attention as a non-classical isostere of indole, offering enhanced solubility and tunable physicochemical properties for drug discovery . The chloromethyl group at position 7 provides a reactive site for further functionalization, enabling diversification through cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNKHLBVSKROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that integrates both imidazole and pyrazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial therapies.
Chemical Structure and Properties
- Chemical Formula : C11H14ClN3
- Molecular Weight : 223.70 g/mol
- CAS Number : 2092800-20-7
The structural characteristics of this compound facilitate a variety of interactions with biological targets, making it a valuable candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of imidazo-pyrazoles exhibit significant anticancer properties. For instance, compounds synthesized from similar scaffolds have demonstrated low micromolar IC50 values against various cancer cell lines, suggesting potent antiproliferative effects.
Key Findings :
- Mechanism of Action : The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and reduce cell proliferation, effectively targeting cancer cells .
- Case Study : In a study involving a library of imidazo-pyrazole derivatives, several compounds exhibited significant activity against tumor cell lines, with some derivatives showing antioxidant properties by inhibiting reactive oxygen species (ROS) production in human platelets .
Antimicrobial Activity
The antimicrobial potential of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole has also been explored. Pyrazole derivatives are known to possess broad-spectrum antimicrobial activity.
Research Insights :
- Inhibition Studies : Some studies have reported that pyrazole derivatives can inhibit the growth of various bacteria, indicating their potential as antimicrobial agents.
- Biochemical Pathways : The interaction with specific enzymes involved in bacterial metabolism may contribute to their effectiveness in combating infections.
Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Anticancer | Induces cell cycle arrest; reduces proliferation | Inhibition of CDKs |
| Antimicrobial | Inhibits bacterial growth | Interaction with bacterial metabolic enzymes |
Synthesis and Preparation Methods
The synthesis of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves cyclization reactions between imidazole derivatives and pyrazole precursors under controlled conditions.
Synthetic Routes
- Common Method : Reaction of an imidazole derivative with a pyrazole precursor in the presence of chlorinating agents.
- Conditions : Utilization of bases such as sodium hydroxide or potassium carbonate is common to facilitate cyclization.
Industrial Production
In industrial settings, continuous flow reactors are often employed to ensure consistent quality and yield. Optimized reaction conditions enhance the efficiency of the synthesis process.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole scaffold can be modified at positions 1, 6, and 7 to influence properties such as lipophilicity, solubility, and metabolic stability. Key analogs include:
Key Observations :
- Cyclobutylmethyl vs. Cyclopentylmethyl/Isobutyl: The cyclobutylmethyl group in the target compound offers a balance between lipophilicity and steric bulk.
- Chloromethyl vs. Chloro : The chloromethyl group (target compound) is more reactive than chloro substituents (e.g., ), enabling downstream modifications like cross-couplings or alkylations .
Physicochemical Properties
Comparative data for imidazo[1,2-b]pyrazole analogs vs. indole-based compounds (e.g., pruvanserin):
Preparation Methods
Preparation Methods of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
General Synthetic Strategy
The synthesis of 7-(chloromethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves:
- Formation of the imidazo[1,2-b]pyrazole core via cyclization reactions.
- Introduction of the chloromethyl substituent at the 7-position.
- Incorporation of the cyclobutylmethyl group at the 1-position.
The cyclization generally proceeds through condensation of suitable hydrazine derivatives with aldehydes or ketones, followed by ring closure under acidic or basic conditions. The chloromethyl group is introduced either by chloromethylation reactions or by using chloromethyl-containing precursors.
Specific Synthetic Routes
Cyclization of Hydrazones with Aldehydes/Ketones
One common approach involves the condensation of hydrazones derived from cyclobutylmethyl-substituted hydrazines with aldehydes bearing chloromethyl groups. This condensation, under acidic or basic catalysis, leads to cyclization forming the fused imidazo[1,2-b]pyrazole ring system.
Direct Chloromethylation
Alternatively, the imidazo[1,2-b]pyrazole core bearing a cyclobutylmethyl substituent can be chloromethylated at the 7-position using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid. This step requires careful control to avoid over-chloromethylation or side reactions.
Use of Formamidine Intermediates
Inspired by synthetic strategies for imidazolinium chlorides, formamidine intermediates can be utilized. Formamidines react with di-electrophiles like dichloroethane under base catalysis to form imidazolinium chlorides, which can be adapted for the preparation of related imidazo[1,2-b]pyrazole derivatives. This method benefits from solvent-free conditions and high yields, with simple purification by filtration.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Hydrazone formation | Cyclobutylmethyl hydrazine + aldehyde | Typically reflux in ethanol or suitable solvent | 70-85 |
| Cyclization | Acidic (HCl) or basic (NaOH) catalysis | Temperature 60-100°C, time 4-12 hours | 65-90 |
| Chloromethylation | Chloromethyl methyl ether / HCl or DCE | Controlled temperature (0-25°C), inert atmosphere | 60-80 |
| Formamidine route (alternative) | Formamidine + dichloroethane + base (DIPA) | Solvent-free, room temperature to mild heating | Up to 95 (reported) |
Research Findings and Analysis
- The cyclization approach is well-established for constructing fused heterocycles like imidazo[1,2-b]pyrazoles, offering good regioselectivity and moderate to high yields.
- Chloromethylation requires careful control to prevent side reactions; the use of mild chloromethylating agents and low temperatures improves selectivity.
- The formamidine-based synthetic strategy, although primarily reported for imidazolinium chlorides, presents a promising alternative for preparing related heterocycles with chloromethyl substituents due to its simplicity, solvent-free conditions, and high atom economy.
- Industrial adaptations favor continuous flow chemistry and automated reactors to enhance scalability, yield, and cost-effectiveness.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization of hydrazones | Condensation + ring closure | Established, good yields | Requires multiple steps |
| Direct chloromethylation | Chloromethylation of preformed heterocycle | Straightforward, selective with control | Sensitive to reaction conditions |
| Formamidine route | Reaction with di-electrophiles (e.g., DCE) | Solvent-free, high yield, simple workup | Less explored for this specific compound |
Q & A
Q. What are the established synthetic routes for constructing the imidazo[1,2-b]pyrazole core in this compound?
The imidazo[1,2-b]pyrazole core is typically synthesized via cyclocondensation or cyclization reactions. For example:
- Cyclocondensation : Reacting 2-aminopyrazole derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions .
- Cycloaddition : Utilizing [3+2] cycloaddition strategies with appropriately substituted precursors to ensure regioselectivity .
Key parameters include solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) to avoid side reactions.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : H and C NMR can distinguish between chloromethyl and cyclobutylmethyl groups. The chloromethyl group shows a singlet at ~4.5 ppm (CHCl), while the cyclobutylmethyl protons exhibit complex splitting due to ring strain .
- X-ray crystallography : Resolves stereoelectronic effects and confirms the spatial arrangement of substituents, particularly the orientation of the chloromethyl group relative to the imidazo-pyrazole ring .
Q. What are the primary reactivity challenges posed by the chloromethyl substituent?
The chloromethyl group is prone to nucleophilic substitution (e.g., hydrolysis or amine coupling) under basic or aqueous conditions. Mitigation strategies:
- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres.
- Employ mild bases (e.g., KCO) to minimize undesired side reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for introducing the cyclobutylmethyl group?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclobutylmethyl attachment. For example:
- Reaction Path Search : Identify low-energy pathways for SN2 displacement at the chloromethyl site using software like Gaussian or ORCA .
- Solvent Effects : COSMO-RS simulations can model solvent polarity’s impact on reaction kinetics .
Table 1: Example DFT-calculated activation energies for cyclobutylmethyl coupling:
| Reaction Pathway | ΔG‡ (kcal/mol) |
|---|---|
| SN2 displacement | 22.3 |
| Radical pathway | 28.7 |
Q. How should researchers address contradictory data in regioselectivity studies during core synthesis?
Discrepancies in regioselectivity (e.g., competing C3 vs. C2 substitution) may arise from electronic or steric factors. Methodological solutions:
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. Low temperatures (0–25°C) favor kinetic products, while prolonged heating (80°C) shifts equilibrium .
- Isotopic Labeling : Use N-labeled precursors to track nitrogen migration during cyclization via N NMR .
Q. What experimental design principles apply to scaling up synthesis while maintaining yield?
Q. How can researchers validate the electronic effects of the chloromethyl group on biological activity?
- SAR Studies : Synthesize analogs with substituents of varying electronegativity (e.g., -CH, -Br, -CF) and compare bioactivity profiles.
- Molecular Docking : Map electrostatic potential surfaces to assess interactions with target proteins (e.g., kinases or GPCRs) .
Methodological Notes
- Data Sources : Peer-reviewed journals (e.g., J. Mol. Struct.), computational frameworks (ICReDD), and synthetic methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
